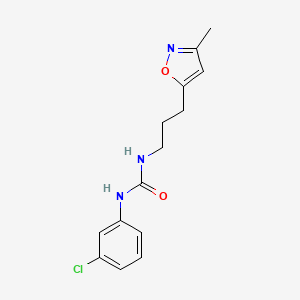![molecular formula C19H19N5O3S2 B2587421 3-[(3,4-Dimethylphenyl)sulfonyl]-5-morpholin-4-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine CAS No. 892734-48-4](/img/structure/B2587421.png)
3-[(3,4-Dimethylphenyl)sulfonyl]-5-morpholin-4-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[(3,4-Dimethylphenyl)sulfonyl]-5-morpholin-4-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C19H19N5O3S2 . It is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of this compound includes a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, which is substituted with a (3,4-dimethylphenyl)sulfonyl group and a morpholin-4-yl group . The molecular weight of the compound is 429.51 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 429.51 g/mol . Other physical and chemical properties like XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, and Rotatable Bond Count are 5.5, 1, 7, and 6 respectively .Scientific Research Applications
Medicinal Chemistry
c-Met Inhibition: This compound has garnered attention due to its potent inhibition of the mesenchymal–epithelial transition factor (c-Met) protein kinase. c-Met plays a crucial role in cell signaling, cell growth, and metastasis. Inhibiting c-Met can potentially suppress tumor growth and invasion. Researchers are exploring this compound as a potential anticancer agent .
GABA A Modulation: Structures containing the heterocyclic nucleus found in this compound have demonstrated allosteric modulating activity on GABA A receptors. These receptors play a key role in neurotransmission and are targeted by drugs for anxiety, epilepsy, and sleep disorders. Investigating the effects of this compound on GABA A receptors could lead to novel therapeutic strategies .
Polymer Chemistry
Solar Cell Applications: Incorporating these heterocyclic nuclei into polymers has been explored for use in solar cells. The unique electronic properties of 1,2,3-triazole-fused pyrimidines can enhance charge transport and improve solar cell efficiency. Researchers are investigating their potential as building blocks for organic photovoltaic materials .
Enzyme Inhibition
BACE-1 Inhibition: BACE-1 (β-secretase 1) is an enzyme involved in the production of amyloid-beta peptides, which play a role in Alzheimer’s disease. Compounds containing the heterocyclic nucleus of interest have demonstrated inhibitory activity against BACE-1. This suggests their potential as candidates for developing Alzheimer’s disease therapeutics .
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound 3-[(3,4-Dimethylphenyl)sulfonyl]-5-morpholin-4-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase .
Mode of Action
The compound 3-[(3,4-Dimethylphenyl)sulfonyl]-5-morpholin-4-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition likely occurs through competitive binding to the ATP-binding pocket of CDK2 . The result is a disruption in cell cycle progression, specifically blocking the transition from the G1 phase to the S phase .
Biochemical Pathways
By inhibiting CDK2, 3-[(3,4-Dimethylphenyl)sulfonyl]-5-morpholin-4-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine affects the cell cycle regulatory pathway . This disruption can lead to cell cycle arrest, preventing cells from entering the S phase and undergoing DNA replication . The downstream effects of this disruption can include apoptosis or programmed cell death .
Result of Action
The molecular and cellular effects of 3-[(3,4-Dimethylphenyl)sulfonyl]-5-morpholin-4-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine’s action include significant inhibition of cell growth and induction of apoptosis . Specifically, it has been shown to have cytotoxic activities against MCF-7 and HCT-116 cell lines .
properties
IUPAC Name |
4-[10-(3,4-dimethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S2/c1-12-3-4-14(11-13(12)2)29(25,26)19-18-20-17(23-6-8-27-9-7-23)16-15(5-10-28-16)24(18)22-21-19/h3-5,10-11H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHHDPHZIFJTHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCOCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-(3,4-Dimethylbenzenesulfonyl)-7-(morpholin-4-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-Oxo-2-[4-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid](/img/structure/B2587338.png)
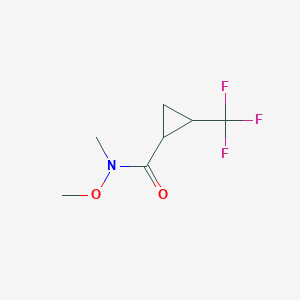
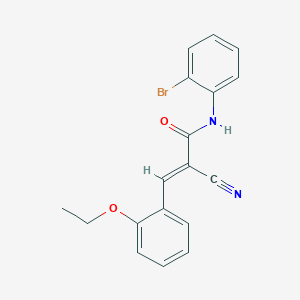
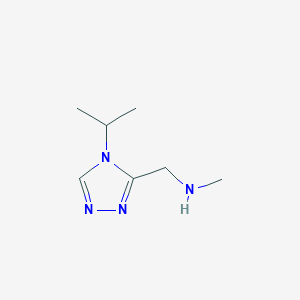
![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2587346.png)
![2-Methyl-4-[(2-methylimidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B2587349.png)
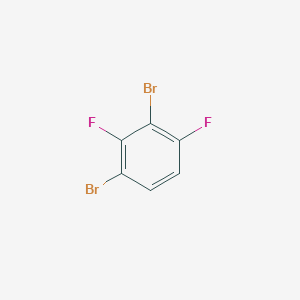
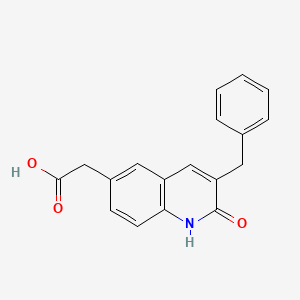
![2-[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-cyclopropylacetamide](/img/structure/B2587354.png)
![N-(2-ethoxyphenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2587355.png)
![8-Methoxyspiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane]](/img/structure/B2587356.png)
![N-(5-chloro-2-methoxyphenyl)-2-(tetrahydrofuran-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2587358.png)

